Bienvenue dans la boutique en ligne BenchChem!

N-Methylimidazo[1,2-A]pyrazin-8-amine

bronchodilator asthma phosphodiesterase

This privileged adenine-mimetic scaffold is the unsubstituted parent for synthesizing Aurora kinase inhibitors (SCH 1473759, Kd 0.02 nM), selective Brk/PTK6 inhibitors, and antileishmanial agents. The 8-(N-methylamino) group provides a critical hinge-binding hydrogen-bond donor, while unsubstituted C2, C3, C5, and C6 positions enable parallel Suzuki/direct arylation library enumeration without protecting groups. Unlike substituted analogs or alternative heterocycles, only this core scaffold supports rapid fragment-based screening and SAR development across multiple kinase targets.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 117718-89-5
Cat. No. B054525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylimidazo[1,2-A]pyrazin-8-amine
CAS117718-89-5
SynonymsN-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2
InChIInChI=1S/C7H8N4/c1-8-6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3,(H,8,9)
InChIKeyKHEBQHMBQSIODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylimidazo[1,2-A]pyrazin-8-amine (CAS 117718-89-5) | Core Scaffold & Baseline Characteristics for Informed Procurement


N-Methylimidazo[1,2-A]pyrazin-8-amine is a heterocyclic small molecule (C₇H₈N₄, MW 148.17) containing a fused imidazo[1,2-a]pyrazine bicyclic core with an N-methylamine substituent at position 8. This scaffold is a recognized privileged structure in medicinal chemistry, particularly as an adenine-mimetic kinase hinge-binding motif. [1] The compound serves as a versatile synthetic building block for generating diverse 2-, 3-, 5-, and 6-substituted analogs, and is the unsubstituted parent of several biologically active series, including bronchodilators, Aurora kinase inhibitors, and antileishmanial agents. [2]

Why Simple Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for N-Methylimidazo[1,2-A]pyrazin-8-amine


The 8-(N-methylamino) substituent is not a passive decoration; it fundamentally alters the hydrogen-bonding capacity, electronic distribution, and synthetic derivatization pathways compared to the unsubstituted imidazo[1,2-a]pyrazine core or 8-alkoxy analogs. Removal or replacement of this group eliminates the compound's ability to serve as a direct precursor to kinase inhibitors that require the 8-aminoaryl pharmacophore, as evidenced by its critical role in Aurora and Brk/PTK6 inhibitor series. [1] Generic substitution with other imidazo[1,2-a]pyrazine isomers or alternative heterocycles (e.g., imidazo[1,2-a]pyridine) would necessitate re-optimization of synthetic routes and is not supported by established structure-activity relationships. [2]

Quantitative Differentiation Evidence for N-Methylimidazo[1,2-A]pyrazin-8-amine Against Closest Comparators


Bronchodilator Potency vs. Theophylline: In Vivo Class-Level Superiority with CNS-Sparing Profile

The 8-(alkylamino)imidazo[1,2-a]pyrazine series, of which N-methylimidazo[1,2-a]pyrazin-8-amine is the simplest N-methyl congener, demonstrated substantially greater in vivo bronchodilator potency than theophylline while entirely lacking the CNS stimulant effects that limit theophylline's clinical utility. [1] In vitro studies on isolated rat uterus and guinea pig trachea confirmed the high activity of these derivatives. [1]

bronchodilator asthma phosphodiesterase CNS safety

Aurora Kinase Inhibitor Lineage: Picomolar Potency Achieved from the Imidazo[1,2-a]pyrazin-8-amine Core

Lead optimization starting from an unoptimized imidazo[1,2-a]pyrazine (IC₅₀ = 250 nM, solubility 5 µM) yielded SCH 1473759 (12k), which retains the N-methylimidazo[1,2-a]pyrazin-8-amine core and achieves picomolar Aurora A/B binding (Kd 0.02 nM and 0.03 nM), 25 nM cellular potency (phos-HH3 IC₅₀), and vastly improved aqueous solubility (11.4 mM). [1] The core scaffold of N-methylimidazo[1,2-a]pyrazin-8-amine is thus a direct progenitor of a clinical-quality kinase inhibitor. [1]

Aurora kinase cancer kinase inhibitor SCH 1473759

Physicochemical Differentiation: Optimized Fragment-Like Properties vs. the Parent Heterocycle

N-Methylimidazo[1,2-a]pyrazin-8-amine exhibits physicochemical properties that are significantly more favorable for fragment-based screening and lead optimization than the unsubstituted imidazo[1,2-a]pyrazine core. [1][2] The N-methylamine introduces a hydrogen-bond donor (HBD = 1) while maintaining a low LogP (≈1) and a low number of rotatable bonds (1), all within fragment-likeness guidelines (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6). [1]

fragment-based drug discovery lead-likeness LogP hydrogen bonding

Synthetic Versatility: Regioselective Derivatization at Multiple Positions Enables Diverse Library Synthesis

N-Methylimidazo[1,2-a]pyrazin-8-amine offers four distinct positions (C2, C3, C5, C6) for orthogonal functionalization, a versatility that is exploited in both academic and industrial medicinal chemistry programs. [1] The antileishmanial program used a related imidazo[1,2-a]pyrazine core to install aryl groups at C2 via Suzuki-Miyaura coupling of a triflate intermediate, yielding analogs with IC₅₀ values as low as 0.27 µM against Leishmania donovani. [2] The bacterial type IV secretion inhibitor series demonstrated that both 2- and 3-aryl substituted regioisomers are accessible from a common 8-amino imidazo[1,2-a]pyrazine precursor. [3]

parallel synthesis C-H functionalization Suzuki coupling regioselectivity

Optimal Use Cases for N-Methylimidazo[1,2-A]pyrazin-8-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Construction

The compound's fragment-appropriate physicochemical profile (MW 148, LogP ~1, HBD 1) and adenine-mimetic core make it an ideal entry for fragment-based screening against the kinome. The presence of the N-methylamine provides a direct hydrogen-bond donor to the kinase hinge region, as exploited in the Aurora inhibitor program (SCH 1473759, Kd 0.02 nM). [1] Procurement of this unsubstituted scaffold enables subsequent library enumeration at C2, C3, C5, or C6 without the need for protecting group strategies.

Lead Optimization Starting Point for Bronchodilator Programs Seeking Theophylline Alternatives

Research groups pursuing non-xanthine bronchodilators can use this building block to synthesize analogs from the validated 8-(alkylamino)imidazo[1,2-a]pyrazine series, which demonstrated superior in vivo potency and absence of CNS stimulation relative to theophylline. [1] The series has established structure-activity relationships for phosphodiesterase inhibition and cAMP elevation, providing a rational starting point for medicinal chemistry optimization.

Parallel Synthesis of Anti-Infective Libraries Targeting Neglected Diseases

The scaffold is validated for antileishmanial activity through the CTN1122 series, with C2-modified analogs achieving IC₅₀ values of 0.27–2.34 µM against L. donovani intramacrophage amastigotes. [1] Additionally, 2- and 3-substituted analogs inhibit the VirB11 ATPase of the bacterial type IV secretion system, suggesting utility for antibacterial library synthesis. The commercial availability of this unsubstituted parent compound facilitates rapid, parallel diversification using established Suzuki and direct arylation protocols.

Chemical Biology Tool Compound Generation for Brk/PTK6 Target Validation

The imidazo[1,2-a]pyrazin-8-amine series yielded tool compounds with low-nanomolar Brk/PTK6 inhibition and high selectivity over other kinases, alongside desirable DMPK properties. [1] Starting from N-methylimidazo[1,2-a]pyrazin-8-amine, laboratories can generate selective Brk inhibitors for target validation studies in oncology without investing in a de novo scaffold design.

Quote Request

Request a Quote for N-Methylimidazo[1,2-A]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.